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Introduction and Principle

Biotinidase deficiency (BTD) is an autosomal recessive disorder that disrupts biotin recycling, leading to
severe neurological and cutaneous manifestations if untreated. The biotinidase enzyme plays a critical role in
liberating free biotin from biocytin, enabling this essential cofactor to activate carboxylases crucial for
gluconeogenesis, fatty acid synthesis, and amino acid catabolism. Without functional biotinidase,
individuals develop multiple carboxylase deficiencies with accumulations of toxic metabolites including
lactic acid, 3-hydroxypropionic acid, and 3-methylcrotonylglycine. Early diagnosis through enzymatic

activity measurement is vital as timely biotin supplementation prevents irreversible neurological damage. [1]

[2]

The principle of para-aminobenzoic acid (PABA)-based biotinidase activity assays centers on the enzyme's
ability to hydrolyze the artificial substrate biotinidyl-p-aminobenzoic acid (B-PABA), releasing free PABA
that can be quantified. Traditional colorimetric methods involve a diazotization reaction where the released
PABA couples with N-1-naphthylethylenediamine dihydrochloride to form a mauve-colored product
measurable at 546 nm. However, this approach suffers from interference from aromatic amines and azo dye
instability. The novel high-performance liquid chromatography with fluorescence detection (HPLC-FL)

method eliminates the coupling reaction by directly quantifying the native PABA, significantly enhancing
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specificity and reducing false-positive results. This protocol details the optimized HPLC-FL methodology

that has demonstrated superior performance for confirmatory testing in newborn screening programs. [1] [3]

Principle of HPLC-FL Detection Method

The HPLC-FL method for biotinidase activity measurement represents a significant advancement over
traditional techniques by eliminating the problematic diazotization reaction. The assay leverages the natural
fluorescent properties of PABA, which exhibits excitation at 276 nm and emission at 340 nm, enabling
highly specific detection without derivatization. In this system, biotinidase in the serum sample catalyzes the
hydrolysis of the B-PABA substrate, cleaving the amide bond to release free PABA and biotin. The reaction
mixture is then directly injected into the HPLC system equipped with a fluorescence detector, where the
PABA is separated chromatographically from other serum components and quantified based on its

fluorescence intensity. [1]

This approach offers several distinct advantages. First, it eliminates interference from aromatic amines,
high chloride concentrations, and other serum components that commonly plague colorimetric assays.
Second, it removes the variability introduced by the diazotization reaction, which depends on multiple
chemical steps with potential instability. Third, the method requires only a small sample volume (25 pL
serum) and demonstrates excellent linearity across a wide concentration range (5-1000 pmol/L). The direct
quantification of PABA without additional chemical reactions simplifies the workflow, reduces total analysis
time, and enhances reproducibility, making it particularly suitable as a second-tier test for confirming

positive newborn screening results. [1]

Table 1: Key Advantages of HPLC-FL Method Over Traditional Assays

Parameter HPLC-FL Method Traditional Colorimetric Fluorometric Method
Specificity High (direct PABA Moderate (interference Moderate (potential
detection) from aromatic amines) matrix effects)
Sample Volume 25 pL serum 50-100 pL serum 50 pL serum
Incubation Time 60 minutes 30-60 minutes 120 minutes
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Parameter HPLC-FL Method Traditional Colorimetric Fluorometric Method

Linearity Range 5-1000 pmol/L Limited by Beer-Lambert Varies with substrate
law

Sample Simple protein precipitation  Multiple reagent additions Requires separate

Preparation blanks

Interference High (no effect from Low (affected by multiple Moderate

Resistance hemolysis, icterus, lipemia) factors)

Detailed Experimental Protocols

Specimen Collection and Preparation

Serum Collection: Collect whole blood samples in red-top tubes (without anticoagulant) from patients with
suspected biotinidase deficiency or positive newborn screening results. Allow blood to clot completely at
room temperature for 30-60 minutes, then centrifuge at 2000-3000 x g for 15 minutes to separate serum.
Aliquot the clear supernatant into clean tubes, avoiding hemolyzed samples when possible. Store serum
samples at -20°C until analysis. While the HPLC-FL method demonstrates resistance to common

interferences, grossly hemolyzed, icteric, or lipemic samples should be noted for interpretation. [1] [2]

Reagent Preparation:

¢ Ammonium Acetate Buffer (10 mM, pH 5.0): Dissolve 0.77 g ammonium acetate in 900 mL HPLC-
grade water, adjust pH to 5.0 with acetic acid, and make up to 1000 mL with water. Filter through a
0.45 ym membrane.

e Substrate Solution (1.5 mM B-PABA): Dissolve 5 mg B-PABA in 9 mL HPLC-grade water and 1 mL
of 0.1 N sodium hydroxide. Prepare fresh daily.

¢ Dithiothreitol Solution (100 mM): Dissolve 15.4 mg dithiothreitol in 1 mL HPLC-grade water.
Prepare fresh daily.

¢ Acetate Buffer (400 mM, pH 6.0): Dissolve 3.28 g sodium acetate in 90 mL water, adjust pH to 6.0
with acetic acid, and make up to 100 mL with water.

e Trichloroacetic Acid Solution (3%): Dilute 30% trichloroacetic acid stock 1:10 with HPLC-grade
water.
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e PABA Calibration Standards: Prepare a stock solution of 2500 pmol/L PABA in water. Create
calibration standards at concentrations of 5, 25, 100, 250, 500, and 1000 pmol/L by serial dilution.
Store at 2-4°C. [1]

HPLC Instrumentation and Conditions

Equipment Requirements: The method utilizes a high-performance liquid chromatography system
comprising a binary pump, auto-sampler with temperature control, column oven, and fluorescence detector.
The specific system used in development was a Waters Alliance 2790 separation module with a 2475
fluorescent detector, though equivalent systems may be substituted. Data acquisition and processing are

managed by Empower 2 or comparable chromatography software. [1]

Chromatographic Conditions:

e Column: Atlantis C18 (150 mm x 5 mm, 5 ym particle size) or equivalent reversed-phase column

¢ Mobile Phase A: 10 mM ammonium acetate buffer, pH 5.0

¢ Mobile Phase B: HPLC-grade methanol

e Gradient Program: Initial 70% A for 2 minutes, linear gradient to 20% A over 4 minutes, hold for 2
minutes, return to 70% A over 0.5 minutes, and re-equilibrate for 2.5 minutes

¢ Flow Rate: 0.6 mL/min throughout

¢ Injection Volume: 25 uL

¢ Column Temperature: Ambient (25°C)

e Detection: Fluorescence with excitation at 276 nm and emission at 340 nm

¢ Run Time: 11 minutes per sample [1]

Sample Analysis Procedure

Enzymatic Reaction Setup:

e Label a series of 1.5 mL Eppendorf tubes for blank, calibration standards, quality controls, and patient
samples

e Pipette 25 pL of appropriate material into each tube (water for blank, PABA standards for calibration,
serum for samples)

e Add 100 pL of acetate buffer (400 mM, pH 6.0) to all tubes

e Add 25 pL of dithiothreitol solution (100 mM) to all tubes

e Add 250 pL water to blank and calibration standard tubes
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e For quality control and patient samples, add 200 pyL water and 50 pL substrate solution (1.5 mM B-
PABA)

e Prepare serum blanks for each patient sample similarly but without substrate addition

¢ Vortex all tubes for 10-15 seconds to ensure complete mixing

¢ Incubate at 37°C for 60 minutes in a temperature-controlled water bath or heating block [1]

Reaction Termination and Protein Precipitation:

e After incubation, immediately add 400 L of cold 3% trichloroacetic acid to all tubes to stop the
reaction

e Vortex briefly and let stand at room temperature for 10 minutes

e Centrifuge at 15,000 RPM for 10 minutes to precipitate proteins

e Carefully transfer the clear supernatant to HPLC vials, avoiding disturbance of the pellet

¢ Load vials into the auto-sampler maintained at 4-8°C [1]

Chromatographic Analysis and Calculation:

e Inject 25 pL of each processed sample into the HPLC system

e Monitor the PABA peak at approximately 4-6 minutes retention time (validate against calibration
standards)

e Construct a calibration curve by plotting PABA concentration against peak area using linear
regression

e Calculate PABA concentration in patient samples from the calibration curve

e Determine biotinidase activity using the formula:

Biotinidase Activity (nmol/min/mL) = (PABA concentration x Total Assay Volume) / (Incubation Time

x Serum Volume)

Where PABA concentration is in pmol/L, total assay volume is 0.4 mL, incubation time is 60 minutes, and

serum volume is 0.025 mL. [1]
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Biotinidase Activity Assay Workflow

Start Biotinidase Activity Assay
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Result Interpretation

Click to download full resolution via product page

Method Validation and Performance Characteristics

Analytical Validation Parameters

Extensive validation of the HPLC-FL method confirms its reliability for clinical application. The method
demonstrates excellent linearity across the concentration range of 5-1000 pmol/L. PABA with a correlation
coefficient (R?) of 0.999 or better. The limit of detection (LOD) and limit of quantitation (LOQ) were
established at 2.5 pmol/L. and 5.0 pmol/L, respectively, providing sufficient sensitivity to detect even low
levels of biotinidase activity. The accuracy of the method was verified through recovery studies, with mean
recovery rates of 98.5-102.3% across the analytical measurement range, well within acceptable limits for

clinical assays. [1]

Precision studies evaluated both within-run and between-run variability using quality control samples at four
different activity levels. The within-assay precision demonstrated a coefficient of variation (CV) of less
than 5.0% for normal and moderately deficient activity levels, while the between-assay precision showed
CVs below 10.0% across all control levels. This level of precision exceeds that of traditional colorimetric
methods and provides reliable differentiation between partial deficiency (10-30% activity) and profound
deficiency (<10% activity). Specificity testing confirmed that common interferents including hemolyzed,
icteric, and lipemic samples do not significantly affect biotinidase activity measurements, a notable

advantage over colorimetric methods. [1] [3]
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Table 2: Analytical Performance Characteristics of HPLC-FL Method

Performance Parameter Result Acceptance Criteria

Linearity Range 5-1000 pmol/L R2>0.995

Limit of Detection 2.5 ymol/L Signal-to-noise > 3:1

Limit of Quantitation 5.0 umol/L Signal-to-noise = 10:1, CV <
10%

Within-Run Precision <5.0% CV < 10%

(CV)

Between-Run Precision <10.0% CV <15%

(CV)

Accuracy (Recovery) 98.5-102.3% 85-115%

Carryover <0.5% <1%

Specificity No interference from hemolysis, icterus, No clinically significant

or lipemia interference

Reference Ranges and Clinical Interpretation

Establishing appropriate reference ranges is crucial for accurate diagnosis of biotinidase deficiency. For the
HPLC-FL method, the normal biotinidase activity in serum is typically defined as > 3.5 U/L
(approximately 7.6-10.6 nmol/min/mL). Activities between 10-30% of the normal mean (approximately
0.35-1.05 U/L) are classified as partial biotinidase deficiency, while activities below 10% of normal mean
(<0.35 U/L) indicate profound biotinidase deficiency. These cutoffs align with established guidelines from
the American College of Medical Genetics and Genomics, though each laboratory should establish its own

reference ranges based on local population data. [3] [2]

Longitudinal studies have revealed that some patients with partial biotinidase deficiency may show age-

dependent recovery of enzyme activity, with approximately 48% of cases demonstrating increased activity
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over time. This recovery pattern appears linked to specific genotypes, particularly the common p.Asp444His
variant. Therefore, retesting at 5 years of age is recommended for patients with partial deficiency, as
recovered activity may allow adjustment or discontinuation of biotin supplementation. Molecular genetic
analysis of the BTD gene provides definitive confirmation and enables genotype-phenotype correlation, with

over 200 known pathogenic variants identified to date. [4] [2]

Comparative Method Analysis

Comparison with Alternative Methodologies

The HPLC-FL method offers distinct advantages over traditional biotinidase activity assays. Colorimetric
methods, while widely used, suffer from significant limitations including interference from aromatic amines,
high chloride concentrations, and instability of the resulting azo dye. These factors contribute to higher rates
of false-positive results, necessitating confirmatory testing. The fluorometric methods using substrates like
biotinyl-6-aminoquinoline provide better sensitivity but require longer incubation times (up to 2 hours) and
demonstrate higher inter-assay variability (CV > 10%). Additionally, fluorometric assays typically require

separate blank measurements for each sample, increasing analytical time and complexity. [1] [3]

Liquid chromatography-mass spectrometry (LC-MS/MS) methods provide excellent specificity and
sensitivity for biotinidase activity measurement in both serum and dried blood spots. However, these
techniques require expensive instrumentation, specialized expertise, and complex sample preparation that
may not be practical for routine clinical laboratories. The HPLC-FL method bridges this gap by offering high
specificity and reliability with instrumentation accessible to most clinical laboratories. When compared
directly with colorimetric methods, the HPLC-FL demonstrates excellent correlation (R? = 0.9963) while

eliminating the systematic overestimation observed with traditional techniques due to interfering substances.

[1]1[5]

Table 3: Comparison of Biotinidase Activity Detection Methodologies
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Characteristic HPLC-FL Colorimetric Fluorometric LC-MS/IMS
Principle Direct PABA Diazotization to Fluorescent Mass detection
guantification colored product product detection  of product
Specificity High Moderate Moderate Very High
Sensitivity LOD: 2.5 ymol/L Moderate High Very High
Precision (CV) <10% 10-15% 10-20% <8%
Analysis Time 60 min incubation 30-60 min incubation 120 min 60 min
+ 11 min HPLC + color development  incubation incubation +
LC-MS/MS
Sample Volume 25 L serum 50-100 pL serum 50 yL serum 50-100 pL
serum or DBS
Interference High Low Moderate Very High
Resistance
Equipment Cost Moderate Low Low High
Technical Moderate Low Low High
Expertise
Throughput Moderate High High Moderate

Applications in Newborn Screening Programs

The HPLC-FL method serves as an ideal second-tier test for confirmation of initial positive newborn
screening results. In screening algorithms, dried blood spots (DBS) are typically screened first using
fluorometric or colorimetric methods with cutoff values around 75 U/L. Samples with activities below this
threshold undergo confirmatory testing with the more specific HPLC-FL method in serum. This approach
maximizes screening sensitivity while maintaining high specificity, reducing parental anxiety and
unnecessary follow-up testing. The method's resistance to common interferences is particularly valuable in

newborn screening, where sample quality may be variable. [1] [4]
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Implementation of this testing algorithm has demonstrated significant improvements in positive predictive
value. Traditional colorimetric confirmation methods yield approximately 10-15% false positives due to
interfering substances, while the HPLC-FL method reduces this to less than 2%. Additionally, the method's
ability to accurately quantify enzyme activity across a wide dynamic range allows reliable differentiation
between profound deficiency, partial deficiency, and pseudodeficiency states, guiding appropriate clinical
management decisions. The small sample volume requirement is especially beneficial for pediatric

applications where blood collection may be challenging. [1] [3]

Technical Considerations and Troubleshooting

Practical Implementation Factors

Sample Stability: Biotinidase activity in serum remains stable for at least 72 hours at 2-8°C and for
extended periods (up to one year) when stored at -20°C. Avoid repeated freeze-thaw cycles, as this may
gradually decrease enzyme activity. For quality control purposes, prepare large batches of pooled normal
serum, aliquot into small volumes, and store at -20°C. Heat-inactivated serum (60°C for 60 minutes)

provides a suitable negative control for assessing assay background. [1] [2]

Chromatographic Optimization: The retention time of PABA may vary slightly depending on column age
and mobile phase composition. System suitability tests should be performed daily to ensure consistent
retention times (typically 4-6 minutes) and peak symmetry. If peak broadening or tailing occurs, consider
column regeneration with increasing concentrations of organic solvent or replacement of the guard column.
The mobile phase should be prepared fresh weekly and degassed by sonication or sparging with helium to

prevent bubble formation in the detection system. [1]

Troubleshooting Common Issues:

e Low PABA peak: Check substrate preparation, incubation temperature, and enzyme inactivation
¢ High background: Ensure proper protein precipitation and clean supernatant transfer

¢ Retention time shifts: Monitor column temperature and mobile phase pH consistency

¢ Poor precision: Verify consistent incubation times, accurate pipetting, and proper mixing

e Calibration curve nonlinearity: Prepare fresh standards and check detector linearity [1]
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Regulatory and Quality Considerations

Implementation of biotinidase testing should adhere to Clinical Laboratory Improvement Amendments
(CLIA) standards and follow established guidelines from professional organizations including the American
College of Medical Genetics and Genomics (ACMG). Laboratories should establish rigorous quality control
procedures including analysis of at least two levels of controls with each batch - one normal and one
deficient. Participation in external proficiency testing programs, such as those offered by the Centers for
Disease Control and Prevention (CDC) and the European Research Network for Diagnosis of Inherited
Metabolic Disorders (ERNDIM), is essential for maintaining assay accuracy and inter-laboratory

comparability. [3] [2]

Documentation should include complete method validation records, reagent preparation logs, instrument
maintenance records, and quality control trends. Personnel training should emphasize consistent technique,
particularly in sample preparation and pipetting, as these preanalytical factors significantly impact results.
When implementing the method, laboratories should establish individual reference ranges based on local
population testing rather than relying solely on literature values, as demographic factors may influence

biotinidase activity distributions. [3] [2]

Conclusion

The HPLC-FL method for biotinidase activity determination using para-aminobenzoic acid as substrate
represents a significant advancement in the diagnosis of biotinidase deficiency. The method's high
specificity, sensitivity, and robustness against common interferences address the limitations of traditional
colorimetric and fluorometric assays, providing reliable differentiation between profound deficiency, partial
deficiency, and normal activity. The detailed protocol presented here enables implementation in clinical
laboratories with HPLC capabilities, supporting newborn screening programs and diagnostic evaluation of
symptomatic patients. As research continues to elucidate the natural history of biotinidase deficiency,
particularly the phenomenon of age-dependent activity recovery in partial deficiency, accurate enzymatic
activity measurement remains cornerstone to optimal patient management. This methodology provides the
analytical performance necessary to support these clinical decisions, ensuring patients receive appropriate
biotin supplementation while avoiding unnecessary treatment for those with pseudodeficiency or recovered

activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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